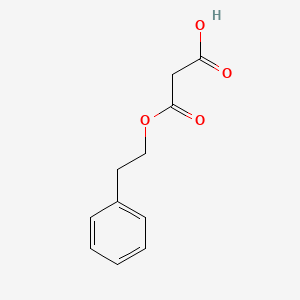

3-Oxo-3-(2-phenylethoxy)propanoic acid

Description

Overview of Beta-Keto Acid Functionality in Organic Chemistry

Beta-keto acids, also known as 3-oxoacids, are a class of organic compounds characterized by a ketone group located on the carbon atom beta (the second carbon) to a carboxylic acid group. wikipedia.orgucla.edu This specific arrangement of functional groups imparts distinctive chemical properties that are highly valuable in organic synthesis.

A defining characteristic of beta-keto acids is their propensity for thermal decarboxylation. wikipedia.orglibretexts.org When heated, these molecules readily lose carbon dioxide (CO2) through a pericyclic reaction mechanism involving a cyclic six-electron transition state. libretexts.org This process results in the formation of an enol, which then tautomerizes to a more stable ketone. This ease of decarboxylation makes beta-keto acids useful synthetic intermediates for introducing a ketone functional group.

The presence of the two carbonyl groups also makes the alpha-hydrogens (the protons on the carbon between the ketone and the carboxylic acid) particularly acidic. This acidity allows for the facile formation of an enolate ion when treated with a base. fiveable.me This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylation and acylation, making beta-keto acids versatile precursors for creating more complex molecular frameworks. fiveable.meresearchgate.net

Furthermore, beta-keto acids are typically synthesized through the Claisen condensation of esters, followed by hydrolysis of the resulting β-keto ester. wikipedia.orgfiveable.me This reaction is a cornerstone of organic synthesis for building carbon chains. fiveable.me The unique reactivity of the beta-keto acid functionality, particularly its role as a precursor to nucleophilic enolates and its ability to undergo controlled decarboxylation, establishes it as a significant tool in the synthesis of pharmaceuticals and other complex organic materials. fiveable.meresearchgate.net

Structural Characteristics and Chemical Significance of the 2-Phenylethoxy Moiety

The 2-phenylethoxy group, [C6H5CH2CH2O-], is a significant structural component that imparts specific properties to the 3-Oxo-3-(2-phenylethoxy)propanoic acid molecule. This moiety consists of a flexible two-carbon ethyl linker connecting a phenyl ring to the ester oxygen.

Structural Characteristics:

Aromatic Ring: The phenyl group is a source of aromaticity, providing a region of electron density that can engage in pi-stacking interactions and other non-covalent interactions.

Ethyl Spacer: The ethyl group provides conformational flexibility, allowing the bulky phenyl group to orient itself in various spatial arrangements relative to the rest of the molecule.

Ester Linkage: It is connected to the propanoic acid backbone via an ester bond, which is itself a key functional group with defined reactivity, primarily towards hydrolysis.

Position of this compound within Substituted Propanoic Acid Chemistry

Propanoic acid is a simple carboxylic acid that can be modified by substituting one or more of its hydrogen atoms with other functional groups, leading to a diverse class of molecules known as substituted propanoic acids. fiveable.mebyjus.com These compounds are important in various chemical and biological contexts. fiveable.menih.gov

This compound holds a specific position within this class due to its trifunctional nature. It is simultaneously:

A propanoic acid derivative, sharing the core three-carbon chain. byjus.com

A beta-keto acid , which dictates a major pathway of its chemical reactivity, namely decarboxylation. wikipedia.orglibretexts.org

An ester of 2-phenylethanol, which modifies its physical properties and offers another site for chemical transformation (e.g., hydrolysis or transesterification).

This combination distinguishes it from simpler substituted propanoic acids like 2-oxopropanoic acid (pyruvic acid) or 3-hydroxypropanoic acid. nist.gov While pyruvic acid is an alpha-keto acid with a crucial role in metabolism, the beta-position of the keto group in this compound is synthetically significant for decarboxylative reactions. wikipedia.orgnist.gov The presence of the bulky and aromatic 2-phenylethoxy group further differentiates it from simple alkyl esters of beta-keto acids (like ethyl acetoacetate), introducing potential for aromatic interactions and modifying its solubility and reactivity.

Research on related structures, such as other 3-oxo-3-phenylpropanoic acid derivatives, highlights the interest in how different substituents on the phenyl ring or the ester group can tune the molecule's properties for various applications. nih.govsigmaaldrich.com

Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Functional Groups |

|---|---|---|---|

| This compound | C11H12O4 | 208.21 | Carboxylic Acid, Ketone, Ester, Phenyl |

| Propanoic Acid nih.gov | C3H6O2 | 74.08 | Carboxylic Acid |

| Pyruvic Acid (2-Oxopropanoic acid) nist.gov | C3H4O3 | 88.06 | Carboxylic Acid, Ketone |

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-3-(2-phenylethoxy)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-10(13)8-11(14)15-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWSQRZZDCBBRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Transformations Involving 3 Oxo 3 2 Phenylethoxy Propanoic Acid

Reaction Mechanisms of Beta-Keto Acid Derivatives (e.g., Keto-Enol Tautomerism)

A fundamental characteristic of beta-keto acids and their ester derivatives is the existence of a dynamic equilibrium between two constitutional isomers, or tautomers: the keto form and the enol form. masterorganicchemistry.com This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of pi-electrons. masterorganicchemistry.comresearchgate.net In the context of 3-Oxo-3-(2-phenylethoxy)propanoic acid, the equilibrium would exist between the standard keto structure and its corresponding enol, where a carbon-carbon double bond is formed and the ketone's oxygen is protonated to form a hydroxyl group.

The position of this equilibrium is highly sensitive to various factors, most notably the solvent. In polar, protic solvents like water, the keto tautomer is generally favored. Conversely, in non-polar solvents, the enol form can become significantly more stable. masterorganicchemistry.com This increased stability is attributed to the formation of a stable, six-membered ring via an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen of the ester. masterorganicchemistry.comresearchgate.net This internal hydrogen bonding is less favorable in polar solvents, which can form their own hydrogen bonds with the keto form. orientjchem.org

Studies on the analogous compound, acetoacetic acid, have demonstrated this solvent dependency quantitatively. The percentage of the enol tautomer can vary from less than 2% in deuterium (B1214612) oxide (D₂O) to as high as 49% in carbon tetrachloride (CCl₄). masterorganicchemistry.com

Table 1: Solvent Effect on the Tautomeric Equilibrium of Acetoacetic Acid

| Solvent | % Enol Tautomer |

| Deuterium Oxide (D₂O) | < 2% |

| Carbon Tetrachloride (CCl₄) | 49% |

| Data sourced from a ¹H NMR study on acetoacetic acid, illustrating the significant shift in equilibrium based on solvent polarity. masterorganicchemistry.com |

The interconversion between the keto and enol forms can be catalyzed by either acid or base. The rate-determining step is typically the deprotonation of the alpha-carbon to form an enolate intermediate, which is then protonated on the oxygen to yield the enol. masterorganicchemistry.com

Reactivity of the Ester and Ketone Functional Groups

The structure of this compound features two distinct electrophilic carbonyl centers: the ketone carbonyl (at C3) and the ester carbonyl (at C1). This duality allows for selective reactions under appropriate conditions. researchgate.net The reactivity of these sites can be influenced by steric and electronic factors of the substrates and reagents involved.

Computational studies, such as those using Density Functional Theory (DFT), on various β-keto esters have shown that nucleophilic attack can be directed towards either carbonyl group. mdpi.com For a series of synthesized β-keto ester analogues, it was found that for most compounds, the ester's carbonyl carbon was more susceptible to nucleophilic attack. However, strategic placement of certain substituents on the molecule could reverse this preference, making the keto carbonyl carbon more electrophilic. mdpi.com This chemoselectivity is critical in synthetic applications, allowing for transformations like transesterification at the ester position or additions at the ketone. researchgate.netmdpi.com

Beyond the electrophilicity of the carbonyl carbons, the protons on the alpha-carbon (the CH₂ group between the two carbonyls) are notably acidic. fiveable.me This acidity is due to the ability of both adjacent carbonyl groups to stabilize the resulting conjugate base (the enolate) through resonance. This allows the alpha-carbon to act as a nucleophile after deprotonation, facilitating key carbon-carbon bond-forming reactions such as alkylations and condensations. fiveable.melibretexts.org

Table 2: Theoretical Local Reactivity of β-Keto Esters

| Compound Type | Predicted Site of Nucleophilic Attack | Influencing Factor |

| Standard β-keto esters | Ester Carbonyl (C1) | General electronic distribution mdpi.com |

| β-keto esters with specific ortho-substituents | Keto Carbonyl (C3) | Altered local reactivity due to substituent electronics mdpi.com |

| This table summarizes findings from a computational analysis on a series of β-keto esters, demonstrating that local reactivity can be tuned. mdpi.com |

Hydrolytic Stability and Degradation Pathways

Beta-keto esters like this compound are susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction cleaves the ester bond, yielding the corresponding beta-keto acid (3-oxo-propanoic acid derivative) and the alcohol (2-phenylethanol). youtube.com

The resulting beta-keto acid is itself often thermally unstable and prone to a characteristic degradation pathway: decarboxylation. libretexts.orgmasterorganicchemistry.com This reaction, the loss of carbon dioxide (CO₂), occurs readily upon gentle heating and sometimes even at room temperature for simple structures like acetoacetic acid. youtube.commasterorganicchemistry.com

The mechanism of decarboxylation is a concerted, pericyclic process that proceeds through a six-membered cyclic transition state. libretexts.orgmasterorganicchemistry.com The carboxylic acid proton is transferred to the beta-carbonyl oxygen while the carbon-carbon bond between the alpha and carboxyl carbons breaks. This rearrangement forms CO₂ and an enol intermediate, which then tautomerizes to the more stable final ketone product. youtube.comyoutube.com This facile decarboxylation is a defining feature of beta-keto acids and is a significant pathway for their degradation. masterorganicchemistry.com

Catalytic Applications of the this compound Moiety in Organic Reactions

The structural motif of this compound is highly valuable in catalytic organic synthesis, primarily serving as a precursor to versatile reactive intermediates. researchgate.netnih.gov

In transition metal catalysis, particularly with palladium, allylic beta-keto esters are widely used. These compounds undergo a palladium-catalyzed decarboxylation to generate palladium enolates. nih.gov These enolates are potent nucleophiles that can participate in a variety of subsequent transformations, including:

Aldol Condensations: Intramolecular reactions to form cyclic products under neutral conditions. nih.gov

Michael Additions: Conjugate additions to alpha,beta-unsaturated systems. nih.gov

Allylations: Formation of alpha-allyl ketones. nih.gov

This strategy expands the synthetic utility of the beta-keto ester framework beyond classical methods, enabling complex molecule construction under mild conditions. nih.gov

Derivatives, Analogues, and Structure Activity Relationship Studies of 3 Oxo 3 2 Phenylethoxy Propanoic Acid

Design Principles for Structural Modification of the 3-Oxo-3-(2-phenylethoxy)propanoic Acid Core

The design of new molecules based on the this compound core is guided by established principles of medicinal chemistry, aiming to enhance biological activity, selectivity, and pharmacokinetic properties. Key strategies involve the systematic alteration of its primary components: the aromatic ring, the ethoxy linker, and the propanoic acid chain.

Systematic Variation of the Aromatic and Alkyl Substructures

The phenoxy group of this compound is a critical component for potential interactions with biological targets. Systematic variation of the phenyl ring and the ethyl linker can significantly influence the compound's properties.

Aromatic Ring Modifications: The substitution pattern on the phenyl ring can be altered to probe interactions with target proteins. Introducing electron-donating or electron-withdrawing groups can modulate the electronic environment of the molecule, which can be crucial for binding affinity. For instance, in related phenoxyacetic acid derivatives designed as selective COX-2 inhibitors, the nature and position of substituents on the aryl group were found to be critical for activity and selectivity. nih.gov A common strategy involves a "scaffold-hopping" approach where different aromatic or heteroaromatic rings are used to replace the phenyl group, potentially leading to improved potency and altered selectivity profiles. nih.gov

Alkyl Linker Modifications: The length and flexibility of the ethoxy linker can be varied. Shortening or lengthening the alkyl chain, or introducing conformational constraints such as double bonds or cyclic structures, can orient the aromatic and acidic functions in different spatial arrangements, which can be crucial for fitting into a specific binding pocket. For example, studies on ketamine esters have shown that variations in the alkyl chain length can impact anesthetic and analgesic properties. mdpi.com

Incorporation of Heterocyclic Moieties onto the Propanoic Acid Backbone

Introducing heterocyclic rings in place of or as substituents on the propanoic acid backbone is a widely used strategy to explore new chemical space and biological activities. Heterocycles can act as bioisosteres for the carboxylic acid group, potentially improving cell permeability and metabolic stability. researchgate.net They can also introduce new hydrogen bonding patterns and three-dimensional structures.

For example, the synthesis of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid demonstrated significant analgesic and anti-inflammatory activity, highlighting the potential of oxadiazoles (B1248032) as effective replacements for the carboxylic acid moiety in this class of compounds. nih.gov Similarly, the incorporation of a thiazole (B1198619) ring into N,N-disubstituted β-amino acids has been shown to yield compounds with antimicrobial properties. researchgate.net The rationale behind this approach is that the heterocyclic core can mimic the spatial and electronic features of the original functional group while offering novel interaction points with biological targets. For instance, oxadiazole scaffolds have been successfully employed in the development of potent GSK-3 inhibitors. nih.gov

Synthetic Access to Diversified Analogue Libraries of this compound

The generation of a library of analogues based on the this compound scaffold is crucial for systematic structure-activity relationship (SAR) studies. This can be achieved through various synthetic strategies, often employing combinatorial chemistry principles.

A common approach to synthesize β-keto esters involves the condensation of a corresponding carboxylic acid with a malonic acid half-ester, followed by decarboxylation. For instance, β-keto esters have been synthesized from commercially available carboxylic acids with yields ranging from 65% to 96%. nih.gov To create a library of this compound analogues, one could start with a diverse set of phenoxyacetic acids or 2-phenylethanols.

A general synthetic route could involve the reaction of various substituted 2-phenylethanols with a protected malonic acid derivative, followed by deprotection and decarboxylation to yield the desired this compound analogues. Alternatively, the Claisen condensation of an ester of a substituted phenoxyacetic acid with a suitable acetate (B1210297) equivalent can provide access to the β-keto ester core. nih.gov

For the incorporation of heterocyclic moieties, multi-component reactions or cyclization reactions of appropriately functionalized intermediates are often employed. For example, the Hantzsch synthesis can be used to form thiazole rings from α-haloketones and thioamides. researchgate.net The synthesis of oxadiazoles can be achieved from carboxylic acids and hydrazines, followed by cyclization with a suitable one-carbon source. nih.gov

The following table outlines a general synthetic approach for creating a diversified library of analogues:

| Starting Material Class | Reaction Type | Resulting Analogue Class |

| Substituted 2-phenylethanols | Esterification with a malonic acid derivative | Analogues with varied aromatic substituents |

| Substituted phenoxyacetic acids | Claisen-type condensation | Analogues with varied aromatic substituents |

| This compound | Amide coupling with various amines | Amide derivatives of the core structure |

| This compound | Heterocycle synthesis (e.g., with hydrazines) | Analogues with heterocyclic replacements for the carboxylic acid |

Structure-Biological Interaction Profiling in Research Paradigms

Understanding how structural modifications impact biological activity is the cornerstone of drug discovery. This involves profiling the synthesized analogues in various in vitro and ex vivo models to gain mechanistic insights and explore potential therapeutic applications.

Mechanistic Insights into Molecular Recognition (e.g., enzyme binding studies for related structures like kinases)

The 3-oxo-propanoic acid moiety can be a key pharmacophore for interacting with various enzymes. For instance, kinase inhibitors are often designed with a "head" group that binds to the hinge region of the kinase, a "linker," and a "tail" that interacts with the DFG-pocket. nih.gov The this compound scaffold could potentially be adapted to fit this model, with the phenylethoxy group occupying the DFG-pocket and the propanoic acid or a heterocyclic isostere interacting with other regions of the ATP-binding site.

Molecular docking studies on related structures provide valuable insights into potential binding modes. For example, docking studies of phenoxyacetic acid derivatives into the active site of COX-2 have helped to rationalize their inhibitory activity. nih.gov Similarly, computational analysis of β-keto esters has been used to predict their reactivity and potential to interact with bacterial quorum-sensing proteins. nih.govnih.gov These studies can guide the design of new analogues with improved binding affinity and selectivity.

Exploration of Potential Biological Activities in in vitro or ex vivo models (e.g., antimicrobial, anti-inflammatory, without discussing clinical outcomes)

Analogues of this compound have been explored for a range of biological activities, primarily antimicrobial and anti-inflammatory effects.

Antimicrobial Activity: The search for new antimicrobial agents is a global health priority. Phenolic compounds and their derivatives have long been known for their antimicrobial properties. mdpi.com The design of β-keto esters as analogues of bacterial quorum-sensing autoinducers has shown promise in developing new antibacterial agents. nih.govnih.gov In one study, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were synthesized and showed structure-dependent antimicrobial activity against multidrug-resistant bacteria and fungi. mdpi.com The introduction of a nitro group into a thiophene (B33073) backbone of one of these derivatives significantly enhanced its antibacterial potency. mdpi.com

The following table summarizes the in vitro antifungal activity of some 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against drug-resistant fungal pathogens, illustrating the impact of structural modifications on biological activity.

| Compound | R-group | C. albicans MIC (µg/mL) | C. auris MIC (µg/mL) |

| 7 | Phenyl | >64 | >64 |

| 15 | 5-Nitro-2-thienyl | 64 | >64 |

| 33 | 4-Hydroxyphenyl | 16 | 32 |

| *Data adapted from a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. mdpi.com |

Anti-inflammatory Activity: Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, and many, like ibuprofen, are arylpropionic acid derivatives. The anti-inflammatory potential of novel propanoic acid derivatives is often evaluated using in vitro and in vivo models. For example, 3-benzoyl-propionic acid has been shown to reduce cell migration and levels of nitric oxide and prostaglandin (B15479496) E2 in an in vivo air pouch model of inflammation. researchgate.net The design of selective COX-2 inhibitors is an active area of research to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Novel phenoxyacetic acid derivatives have been synthesized and shown to have potent and selective COX-2 inhibitory activity. nih.gov

The following table presents the COX inhibitory activity of selected phenoxyacetic acid derivatives, demonstrating the potential for this class of compounds to be developed as anti-inflammatory agents.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 5f | 8.00 ± 0.20 | 0.06 ± 0.00 | 133.33 |

| 7b | 5.93 ± 0.12 | 0.08 ± 0.01 | 74.13 |

| 10d | 7.00 ± 0.20 | 0.07 ± 0.01 | 100.00 |

| Celecoxib (Standard) | 8.23 ± 0.21 | 0.05 ± 0.00 | 164.60 |

| *Data adapted from a study on phenoxyacetic acid derivatives. nih.gov |

Advanced Spectroscopic and Analytical Characterization of 3 Oxo 3 2 Phenylethoxy Propanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Specific ¹H and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 3-Oxo-3-(2-phenylethoxy)propanoic acid, are not available in the reviewed literature. Such data would be essential for the definitive structural elucidation of the molecule, confirming the connectivity of the phenylethoxy, oxo, and propanoic acid moieties.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

While the nominal molecular weight is known, detailed high-resolution mass spectrometry (HRMS) data and an analysis of the fragmentation patterns of this compound under various ionization techniques (e.g., ESI, CI) have not been published. This information would be critical for confirming the elemental composition and for providing structural insights based on the observed fragment ions.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Experimentally obtained Infrared (IR) and Raman spectra for this compound are not documented in the available resources. These spectroscopic techniques would be used to identify the characteristic vibrational frequencies of the functional groups present, such as the carboxylic acid O-H and C=O stretches, the ketone C=O stretch, and the various vibrations of the aromatic ring and ether linkage.

Chromatographic Techniques for Purity Assessment and Isolation

Specific chromatographic methods, including High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), for the purity assessment and isolation of this compound have not been described. The development of such methods would require empirical determination of optimal conditions, including the choice of stationary and mobile phases.

X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives

There are no published reports on the single-crystal X-ray diffraction analysis of this compound or its derivatives. This technique would provide the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Computational Chemistry and Theoretical Studies of 3 Oxo 3 2 Phenylethoxy Propanoic Acid

Quantum Chemical Calculations of Electronic Properties and Molecular Orbitals

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations can determine a wide range of electronic properties that govern the reactivity and spectroscopic behavior of 3-Oxo-3-(2-phenylethoxy)propanoic acid.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the carbonyl and carboxylic acid oxygens, indicating sites susceptible to electrophilic attack, and positive potential around the acidic proton.

Table 1: Calculated Electronic Properties for a Representative Analog (Data for 3-Oxo-3-phenoxypropanoic acid as a representative analog)

| Property | Value |

| Topological Polar Surface Area (TPSA) | 63.6 Ų |

| LogP | 1.0667 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 3 |

This data is illustrative for 3-Oxo-3-phenoxypropanoic acid and provides an approximation of the expected values for the target compound.

Conformational Analysis and Energy Minimization

The flexibility of the phenylethoxy side chain in this compound means that the molecule can adopt numerous conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. By identifying the most stable, low-energy conformations, we can understand the molecule's preferred shape, which is crucial for its interaction with other molecules or biological targets.

Energy minimization is a computational process that systematically alters the geometry of a molecule to find a structure with the minimum potential energy. This is often performed using molecular mechanics force fields or more accurate but computationally intensive quantum mechanical methods. For this compound, a systematic search of the conformational space by rotating the single bonds in the phenylethoxy chain would be performed, followed by energy minimization of each resulting conformer. This process would yield a potential energy surface, from which the global minimum and other low-energy local minima can be identified. Studies on similar flexible molecules, such as phenoxyacetic acid derivatives, have shown that both synclinal and antiperiplanar conformations can be energetically favorable. acs.org

Table 2: Example of Conformational Energy Data (Hypothetical data for different conformers of this compound)

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 178.5° (anti) | 0.00 |

| 2 | -65.2° (gauche) | 1.25 |

| 3 | 68.9° (gauche) | 1.30 |

This table presents a hypothetical energy landscape to illustrate the expected outcomes of a conformational analysis.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, including its interactions with its environment. An MD simulation calculates the forces between atoms and uses Newton's laws of motion to predict their subsequent movements. This allows for the study of processes such as solvent effects, binding to a receptor, or self-assembly.

For this compound, an MD simulation in a solvent like water would reveal how the molecule interacts with surrounding water molecules through hydrogen bonding and other non-covalent interactions. This is particularly relevant for understanding its solubility and the stability of its different conformers in solution. Furthermore, the keto-enol tautomerism inherent to β-keto acids could be investigated using MD simulations, potentially revealing the role of solvent molecules in catalyzing this transformation. Ab initio MD studies on similar systems, like acetone, have shown the significant participation of water molecules in the tautomerization process.

MD simulations are also instrumental in studying the interaction of this compound with other molecules. For instance, if this molecule were being investigated as a potential enzyme inhibitor, an MD simulation of the molecule in the enzyme's active site could provide insights into the stability of the binding pose and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that contribute to binding affinity.

Predictive Modeling of Reactivity and Mechanistic Pathways

Computational chemistry allows for the predictive modeling of chemical reactivity and the elucidation of reaction mechanisms. For this compound, this could involve studying reactions such as decarboxylation, which is characteristic of β-keto acids, or nucleophilic attack at the carbonyl carbons.

By calculating the transition state structures and their corresponding activation energies, the feasibility and kinetics of different reaction pathways can be predicted. For example, a theoretical study on the decarboxylation of β-keto acids found that the reaction proceeds through a cyclic transition state involving proton transfer from the carboxylic acid to the β-carbonyl group. ic.ac.uk Similar calculations for this compound would provide the activation barrier for its decarboxylation.

The reactivity of different sites within the molecule can also be predicted using reactivity indices derived from DFT, such as Fukui functions or dual descriptors. These indices can help to identify which atoms are most susceptible to nucleophilic or electrophilic attack, guiding the design of synthetic routes or the understanding of its metabolic fate.

In Silico Screening and Ligand Design Methodologies for Related Compounds

While focusing on a single molecule provides deep insight, computational methods are also extensively used to explore chemical space by designing and evaluating related compounds. In silico screening involves computationally testing large libraries of molecules for their potential to bind to a biological target. This is a cornerstone of modern drug discovery.

Starting with the scaffold of this compound, new derivatives can be designed by systematically modifying different parts of the molecule, such as substituting the phenyl ring or altering the linker. These virtual libraries of related compounds can then be screened against a target protein using molecular docking simulations. Docking predicts the preferred binding orientation of a ligand to a target and estimates the binding affinity.

The results of such a screening can identify promising candidates for synthesis and experimental testing. Furthermore, the structure-activity relationships (SAR) derived from these in silico studies can guide the rational design of new ligands with improved properties. For instance, if initial screening reveals that a particular substitution pattern on the phenyl ring enhances binding, further derivatives can be designed to explore that region of chemical space more thoroughly. This iterative process of design, screening, and analysis accelerates the discovery of novel active compounds.

Emerging Research Frontiers and Future Directions for 3 Oxo 3 2 Phenylethoxy Propanoic Acid

Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Photochemistry)

The synthesis of 3-Oxo-3-(2-phenylethoxy)propanoic acid and its derivatives is poised for significant advancements through the integration of modern synthetic techniques. Flow chemistry, for instance, offers a promising alternative to traditional batch synthesis, providing enhanced control over reaction parameters such as temperature, pressure, and reaction time. This methodology could lead to higher yields and purity of the target compound.

Photochemistry also presents a novel avenue for the synthesis and modification of this compound. The use of light as a reagent could enable unique chemical transformations that are not achievable through traditional thermal methods. This could lead to the development of novel derivatives with tailored properties for specific applications.

| Advanced Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Improved reaction control, higher yields and purity, enhanced safety for exothermic reactions, and potential for automated synthesis. |

| Photochemistry | Access to unique chemical transformations, mild reaction conditions, and the ability to generate highly reactive intermediates in a controlled manner. |

Exploration of Novel Catalytic and Material Science Applications

The unique structure of this compound, featuring both a reactive β-keto acid moiety and a phenylethoxy group, makes it an intriguing candidate for applications in catalysis and material science. The acidic proton and the ketone group could be exploited in the design of novel organocatalysts for a variety of chemical transformations.

In the realm of material science, this compound could serve as a versatile building block for the synthesis of advanced polymers and functional materials. The phenylethoxy group can impart desirable properties such as thermal stability and chemical resistance, while the carboxylic acid and ketone functionalities offer sites for polymerization and cross-linking.

| Potential Application Area | Key Structural Features and Their Relevance |

| Catalysis | The β-keto acid functionality can act as a bidentate ligand for metal catalysts or as a proton donor in organocatalysis. |

| Material Science | The phenylethoxy group can enhance thermal and chemical stability, while the carboxylic acid and ketone groups provide reactive handles for polymerization and modification. |

Development of Advanced Analytical Techniques for Detection and Quantification in Complex Research Matrices

As the interest in this compound grows, so does the need for robust analytical methods for its detection and quantification in various research settings. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are expected to be the primary techniques for the analysis of this compound. The development of sensitive and selective methods will be crucial for studying its behavior in complex biological and environmental matrices.

Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, will also play a vital role in the structural elucidation and characterization of this compound and its derivatives.

| Analytical Technique | Application in the Study of this compound |

| HPLC | Quantification in biological fluids and reaction mixtures. |

| GC-MS | Identification and quantification, particularly for volatile derivatives. |

| NMR Spectroscopy | Structural elucidation and conformational analysis. |

| IR Spectroscopy | Identification of functional groups and monitoring of chemical reactions. |

Interdisciplinary Research with Biological Systems as Chemical Probes

A particularly exciting future direction for this compound lies in its potential use as a chemical probe to investigate complex biological systems. mdpi.comnih.gov Small molecules with well-defined biological activity are essential tools in chemical biology for perturbing and understanding cellular processes. mdpi.comnih.gov The structure of this compound could be modified to incorporate reporter tags, such as fluorescent dyes or affinity labels, allowing for the visualization and identification of its cellular targets.

The development of such chemical probes could provide valuable insights into various biological pathways and disease mechanisms. This interdisciplinary approach, combining organic chemistry with biology, holds the key to unlocking the full therapeutic and research potential of this compound and its analogues.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Oxo-3-(2-phenylethoxy)propanoic acid, and how can reaction efficiency be validated?

- Methodology :

- The compound can be synthesized via esterification of 3-oxo-3-(substituted phenyl)propanoic acid derivatives using ethanol and a strong acid catalyst (e.g., H₂SO₄) under reflux conditions. Reaction completion is monitored by TLC or HPLC, with purification via recrystallization or column chromatography .

- Validate efficiency using High-Resolution Mass Spectrometry (HRMS) to confirm molecular mass and NMR (¹H/¹³C) to verify structural integrity .

Q. How can researchers determine the purity of this compound, and what analytical techniques are most reliable?

- Methodology :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity. Compare retention times with standards .

- Spectroscopy : ¹H NMR (in DMSO-d₆ or CDCl₃) to detect impurities via peak integration. FT-IR to confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹) .

- Mass Spectrometry : HRMS or GC-MS for high-sensitivity detection of trace byproducts .

Q. What solvent systems are suitable for preparing stock solutions of this compound, and how should stability be maintained?

- Methodology :

- Solubility : Optimize solubility in ethanol (2 mg/mL), DMSO (1 mg/mL), or aqueous buffers (e.g., PBS pH 7.2, 1 mg/mL). Purge solvents with inert gas (N₂/Ar) to prevent oxidation .

- Stability : Store stock solutions at -20°C in amber vials. Avoid freeze-thaw cycles. Monitor degradation via weekly HPLC checks .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reactivity of the oxo and phenylethoxy groups in functionalization reactions?

- Methodology :

- Substitution Reactions : React with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF/DMSO) at 60–80°C. Use K₂CO₃ as a base to deprotonate acidic β-keto positions .

- Oxidation/Reduction : Test selective reduction of the ketone using NaBH₄/CeCl₃ (Luche conditions) or oxidation with PCC to form α,β-unsaturated derivatives. Monitor by in-situ IR .

- Table : Example Reaction Conditions

| Reaction Type | Reagents | Solvent | Temperature | Key Byproducts |

|---|---|---|---|---|

| Substitution | K₂CO₃, R-X | DMF | 80°C | Halogenated intermediates |

| Oxidation | PCC | CH₂Cl₂ | RT | Over-oxidized esters |

Q. How should researchers address contradictory data in biological activity studies, such as inconsistent enzyme inhibition results?

- Methodology :

- Dose-Response Curves : Perform triplicate assays across a concentration gradient (e.g., 1 nM–100 µM) to identify IC₅₀ variability. Use positive controls (e.g., known inhibitors) .

- Binding Studies : Employ Surface Plasmon Resonance (SPR) or ITC to quantify target binding affinity. Cross-validate with molecular docking simulations .

- Metabolic Stability : Pre-treat compounds with liver microsomes to assess degradation rates, which may explain potency discrepancies in cellular vs. cell-free assays .

Q. What strategies are effective for analyzing the compound’s interaction with biomolecules using advanced spectroscopic methods?

- Methodology :

- Fluorescence Quenching : Titrate the compound into protein solutions (e.g., BSA) and monitor tryptophan emission at 340 nm (λₑₓ = 280 nm). Calculate binding constants via Stern-Volmer plots .

- Circular Dichroism (CD) : Track conformational changes in enzymes (e.g., α-helix to β-sheet transitions) upon ligand binding .

- Table : Spectroscopic Parameters

| Technique | Sample Prep | Key Parameters | Data Output |

|---|---|---|---|

| CD | 0.1 mg/mL protein in PBS | Wavelength: 190–260 nm | Δ ellipticity at 222 nm |

| SPR | Immobilized target on chip | Flow rate: 30 µL/min | Resonance units (RU) vs. time |

Notes for Experimental Design

- Contradiction Resolution : If synthetic byproducts arise (e.g., halogenated intermediates), optimize protecting groups for the phenylethoxy moiety .

- Biological Replicates : Use ≥3 independent experiments with statistical analysis (ANOVA, p < 0.05) to ensure reproducibility .

- Safety Protocols : Follow OSHA guidelines for handling reactive intermediates (e.g., PPE, fume hoods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.